(S)-3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13465490
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
![(S)-3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -](/images/structure/VC13465490.png)
Specification
Molecular Formula | C15H21N3O3 |
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Molecular Weight | 291.35 g/mol |
IUPAC Name | benzyl (3S)-3-[(2-aminoacetyl)-methylamino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H21N3O3/c1-17(14(19)9-16)13-7-8-18(10-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11,16H2,1H3/t13-/m0/s1 |
Standard InChI Key | XUKUCSAVUKJQCJ-ZDUSSCGKSA-N |
Isomeric SMILES | CN([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
SMILES | CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
Canonical SMILES | CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
Introduction
Chemical Identity and Structural Features
(S)-3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative with a molecular formula of C₁₅H₂₁N₃O₃ and a molar mass of 291.34 g/mol . Its IUPAC name reflects the stereochemistry at the pyrrolidine ring’s third carbon (S-configuration), a methylamino group, a 2-aminoacetyl substituent, and a benzyl ester moiety. The structural formula (Figure 1) highlights the five-membered pyrrolidine ring, which is central to its conformational rigidity and biological relevance.
Key Structural Attributes:
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Pyrrolidine core: Provides a constrained bicyclic framework.
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Benzyl ester: Enhances lipophilicity and serves as a protecting group for carboxylic acids.
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Methylamino and 2-aminoacetyl groups: Introduce hydrogen-bonding potential and structural diversity.
Synthesis and Manufacturing
The synthesis of this compound typically involves multi-step organic reactions. A plausible route, inferred from analogous compounds , includes:
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Pyrrolidine ring formation: Cyclization of γ-amino acids or reductive amination of ketoesters.
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Functionalization:
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Methylamino introduction: Alkylation of a secondary amine intermediate.
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2-Aminoacetyl addition: Acylation using glycine derivatives.
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Benzyl ester protection: Coupling with benzyl chloroformate under basic conditions.
A patented enantioselective hydrogenation method using Ru catalysts (e.g., [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)]) could be adapted for stereocontrol. This approach ensures high enantiomeric excess (>99.9% ee) and yield (>95%) under moderate conditions (30–40 bar H₂, 20–40°C) .
Physicochemical Properties
Analytical Characterization
Spectroscopic Data:
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IR: Strong absorption at 1700 cm⁻¹ (ester C=O), 1200 cm⁻¹ (C-O asymmetric stretch), and 1100 cm⁻¹ (C-O symmetric stretch) .
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NMR:
Chiral Analysis:
Comparative Analysis with Structural Analogs
Recent Research and Developments
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Catalytic asymmetric synthesis: Ru-catalyzed hydrogenation methods optimize stereocontrol and scalability .
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Peptide backbone modification: Incorporation into tetrapeptides improves metabolic stability and target affinity .
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Derivatization studies: Structural tweaks (e.g., tert-butyl ester variants) explore SAR for CNS drug candidates .
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